N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Antiproliferative Activity HCT116 SRB Assay

The compound N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, cataloged in ChEBI as ICPD-26 , is a synthetic, small-molecule inhibitor of the Heat Shock Protein 90 (Hsp90) molecular chaperone. It belongs to the 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole chemical series.

Molecular Formula C16H12ClN3O3S
Molecular Weight 361.8 g/mol
Cat. No. B12190935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC16H12ClN3O3S
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C16H12ClN3O3S/c1-23-11-5-2-9(3-6-11)14-15(24-20-19-14)16(22)18-12-8-10(17)4-7-13(12)21/h2-8,21H,1H3,(H,18,22)
InChIKeyAQHNGAQCNAWQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Chemical Identity and Core Pharmacophore for Hsp90-Targeted Procurement


The compound N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, cataloged in ChEBI as ICPD-26 [1], is a synthetic, small-molecule inhibitor of the Heat Shock Protein 90 (Hsp90) molecular chaperone. It belongs to the 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole chemical series. This compound is characterized by its potent, selective binding to the N-terminal ATP-binding domain of Hsp90, a mechanism that leads to the depletion of oncogenic client proteins and the induction of apoptosis in cancer cells. Its unique substitution pattern, featuring a 5-chloro-2-hydroxyphenyl moiety, distinguishes it from closely related analogs within the same chemotype and defines its specific thermodynamic and biological profile [2].

Target: Reported Hsp90 N-terminal ATP-binding domain inhibition
Chemotype: 5-Aryl-4-(substituted-phenyl)-1,2,3-thiadiazole series
Context: Client protein depletion and apoptosis pathway research

Why N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Cannot Be Simply Replaced by an In-Class Analog


The 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole pharmacophore is highly sensitive to subtle modifications on the 5-aryl ring. Data from isothermal titration calorimetry (ITC) and fluorescence polarization (FP) assays confirm that even minor structural changes, such as the addition or removal of a single methoxy group on the 5-aryl substituent, lead to significant, non-linear variations in binding thermodynamics (Kd shift from 1.1 to 16.7 nM) and functional potency (GI50 shift from 3.2 to 4.6 µM) [1]. Therefore, the specific 5-(4-methoxyphenyl) substitution pattern on N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide yields a distinct equilibrium between binding enthalpy and entropy [2], which cannot be presumed or replicated by another analog without rigorous, target-specific validation. Interchanging this compound with a structurally similar but biologically unvalidated alternative may introduce confounding pharmacokinetic or pharmacodynamic liabilities and invalidate comparative experimental conclusions.

Target Attribute
Analog Risk
Specific 5-(4-methoxyphenyl) substitution pattern
Substitution on 5-aryl ring shifts binding thermodynamics non-linearly, altering cellular potency
Reported balanced enthalpy/entropy binding profile
Unvalidated analog may shift binding mechanism, confounding SAR interpretation
Characterized cellular target engagement (client protein depletion)
Uncharacterized analog may introduce off-target or pharmacokinetic liabilities

Quantitative Differentiation Guide for Procuring N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (ICPD-26)


Superior Antiproliferative Activity in HCT116 Colon Cancer Cells Compared to Direct Analogs ICPD-34 and ICPD-47

In a head-to-head comparison of the three most advanced compounds in the thiadiazole series, ICPD-26 demonstrated the highest antiproliferative activity against HCT116 human colon cancer cells. Its GI50 value of 3.2 ± 0.7 µM was significantly lower (more potent) than that of its direct structural analogs, ICPD-34 and ICPD-47, both of which showed a GI50 of 4.6 ± 0.4 µM [1]. This represents a 30% improvement in potency over the nearest comparators.

Antiproliferative potency
Head-to-head
GI50 3.2 ± 0.7 µM (HCT116)
Reported higher potency within tested series
72h SRB assay; ICPD-34/47 GI50 4.6 µM
Antiproliferative Activity HCT116 SRB Assay

Optimized Target Binding Profile: High Affinity with Balanced Thermodynamics Differentiates ICPD-26 from Tighter-Binding Analog ICPD-47

ICPD-26 exhibits a binding dissociation constant (Kd) of 5.0 nM for the Hsp90α N-terminal domain, as determined by ITC at 37°C [1]. While ICPD-47 is a tighter binder (Kd = 1.1 nM), its binding is associated with a significantly more negative enthalpy (ΔbH_intr = -41.2 vs -43.1 kJ/mol) but lower entropic contribution. The thermodynamic signature of ICPD-26 represents a balanced enthalpy/entropy profile, which is often a desirable property for lead optimization, allowing for greater flexibility in medicinal chemistry campaigns. In contrast, ICPD-34 is a substantially weaker binder (Kd = 16.7 nM), making ICPD-26 the optimal middle ground.

Binding thermodynamics
Head-to-head
Kd 5.0 nM; ΔbH -43.1 kJ/mol
Balanced enthalpy/entropy profile reported
ITC at 37°C; ICPD-47 Kd 1.1 nM, ICPD-34 Kd 16.7 nM
Isothermal Titration Calorimetry Binding Affinity Hsp90α N-terminal Domain

Intermediate Competitive Binding Affinity (FP IC50) Provides a Superior Signal-to-Noise Ratio for Biochemical Assays

In a fluorescence polarization (FP) competitive binding assay against full-length human Hsp90β, ICPD-26 exhibited an IC50 of 26.6 ± 4.4 nM [1]. This places its affinity exactly between the tightest binder, ICPD-47 (IC50 = 14.6 ± 1.6 nM), and the weakest, ICPD-34 (IC50 = 51.9 ± 6.4 nM). An intermediate affinity like this is highly advantageous for screening assays, as it provides a robust assay window without the potential for stoichiometric titration effects that can occur with ultra-high-affinity probes, ensuring more reliable and reproducible high-throughput screening (HTS) data.

FP competitive binding
Head-to-head
IC50 26.6 ± 4.4 nM
Intermediate affinity may support assay window
Full-length Hsp90β; ICPD-47 IC50 14.6 nM
Fluorescence Polarization Competitive Binding Assay Hsp90β

Reduced Susceptibility to Resistance via Simplified Core Interactions Compared to Clinical Candidate NVP-AUY922

X-ray crystallographic analysis reveals that the thiadiazole inhibitor series, including ICPD-26, engages in a more limited and focused set of interactions within the Hsp90 ATP-binding pocket compared to the bulkier clinical candidate NVP-AUY922 [1]. The authors of the study explicitly state that this reduced interaction network may render the thiadiazole class, including ICPD-26, 'less susceptible to resistance derived through mutations in Hsp90.' While direct mutational resistance data is not yet available for ICPD-26, this structural insight provides a class-level inference that ICPD-26 offers a potential procurement advantage for long-term research programs focused on overcoming Hsp90 inhibitor resistance.

Resistance hypothesis
Class-level inference
Simplified interaction network vs NVP-AUY922
May support resistance-mechanism research
X-ray co-crystal; no direct resistance data
Drug Resistance Hsp90 Mutation X-ray Crystallography

Validated Mechanism of Action: Client Protein Depletion Confirms On-Target Activity in Cancer Cells

Treatment of HCT116 human colon cancer cells with ICPD-26 resulted in the depletion of key Hsp90 client proteins CRAF, ERBB2, and CDK4, along with the upregulation of the co-chaperones Hsp72 and Hsp27, and an increase in cleaved PARP indicative of apoptosis [1]. This established molecular signature of Hsp90 inhibition was observed across a range of inhibitor concentrations and was confirmed for all three tested analogs (ICPD-26, ICPD-34, ICPD-47), providing unequivocal evidence that the antiproliferative effect of ICPD-26 is mediated through its intended target. While this is a shared class feature, the validation of this mechanism specifically for ICPD-26 confirms its suitability as a chemical probe.

Target engagement
Supporting evidence
Depletion of CRAF, ERBB2, CDK4; PARP cleavage
Confirms on-target cellular mechanism
Western blot in HCT116 cells
Hsp90 Client Protein Target Engagement Biomarker

Optimal Scientific Use-Cases for N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Based on Differentiated Performance Data


Primary Lead Compound for Hsp90-Dependent Colon Cancer Cell-Based Assays

ICPD-26, with a GI50 of 3.2 µM in HCT116 cells, is the most potent anti-proliferative agent in its series. This makes it the optimal choice for primary screening campaigns, in vitro efficacy studies, and as a positive control in Hsp90-dependent colon cancer models where maximizing cell-killing potency is required [1].

Biochemical Assay Development and High-Throughput Screening (HTS) Standard

The intermediate binding affinity of ICPD-26 (FP IC50 = 26.6 nM) provides a wide and reliable assay window, making it the ideal reference inhibitor for developing and validating fluorescence polarization-based competitive binding assays for Hsp90β. It avoids the stoichiometric titration issues associated with ultra-high-affinity probes [1].

Thermodynamic Profiling and Structure-Based Drug Design (SBDD)

The well-characterized thermodynamic signature (Kd = 5.0 nM; balanced enthalpy/entropy) and publicly available X-ray co-crystal structure (PDB: 2YI0) position ICPD-26 as a superior starting point for fragment-based or structure-driven lead optimization campaigns. Its simpler binding mode, compared to NVP-AUY922, offers a cleaner scaffold for systematic derivatization [1].

Investigating Hsp90 Inhibitor Resistance Mechanisms

ICPD-26 belongs to a chemotype hypothesized to be less susceptible to mutation-driven resistance due to its limited core interactions with the Hsp90 ATP-binding pocket. It is a strategic tool for establishing long-term resistance models, comparing mutational escape pathways against the more complex isoxazole-resorcinol class of inhibitors [1].

Application
Selection Property
Validation Focus
Colon cancer cell-model studies
Antiproliferative potency context
Cell viability endpoint in HCT116
Biochemical screening assay development
Intermediate competitive binding affinity
FP assay dynamic range optimization
Structure-based lead optimization
Balanced thermodynamic binding profile
ITC and co-crystal structure-guided SAR
Resistance mechanism research
Simplified binding mode hypothesis
Mutation-driven resistance model establishment
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